5-Cyclopropoxy-N,N,2-trimethylpyridin-3-amine
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Overview
Description
5-Cyclopropoxy-N,N,2-trimethylpyridin-3-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group and three methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N,2-trimethylpyridin-3-amine typically involves the reaction of 2,3,5-trimethylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, under an inert atmosphere to prevent oxidation . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N,2-trimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
5-Cyclopropoxy-N,N,2-trimethylpyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N,2-trimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-methylpyridin-4-amine: Similar in structure but differs in the position of the methyl group.
5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine: Contains a bromine and nitro group, making it distinct in terms of reactivity and applications.
Uniqueness
5-Cyclopropoxy-N,N,2-trimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and as a precursor for synthesizing other specialized compounds.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N,2-trimethylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-8-11(13(2)3)6-10(7-12-8)14-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
JNHRKDRGIIWTPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC2CC2)N(C)C |
Origin of Product |
United States |
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